2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a quinoxaline core substituted with hydrazinyl and pyrrolidin-1-ylsulfonyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoxaline with hydrazine hydrate to introduce the hydrazinyl group. Subsequently, the pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinoxaline analogs .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s ability to bind to these targets is facilitated by its unique chemical structure, which allows for specific interactions with the active sites of the enzymes .
Comparison with Similar Compounds
Similar Compounds
6-(pyrrolidin-1-ylsulfonyl)-[1,3]dithiolo[4,5-b]quinoxaline-2-ylidines: These compounds share a similar quinoxaline core but differ in the substituents attached to the core structure.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature nitrogen-containing heterocycles and have been studied for their biological activities.
Uniqueness
2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline stands out due to its specific combination of hydrazinyl and pyrrolidin-1-ylsulfonyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific and industrial applications .
Properties
Molecular Formula |
C12H15N5O2S |
---|---|
Molecular Weight |
293.35 g/mol |
IUPAC Name |
(6-pyrrolidin-1-ylsulfonylquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C12H15N5O2S/c13-16-12-8-14-11-7-9(3-4-10(11)15-12)20(18,19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6,13H2,(H,15,16) |
InChI Key |
CVMROEYUVPDYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.